(2,3-Difluorophenyl)(quinolin-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINMPSRVWTHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268629 | |
| Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-32-0 | |
| Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2,3 Difluorophenyl Quinolin 3 Yl Methanone
Diverse Synthetic Pathways for (2,3-Difluorophenyl)(quinolin-3-yl)methanone
The construction of the this compound framework can be approached through various synthetic strategies, primarily focusing on the formation of the quinoline (B57606) ring system and the subsequent or concurrent introduction of the 2,3-difluorobenzoyl group at the 3-position.
Methodologies for Constructing the this compound Framework via Carbon-Carbon Bond Formation
The key carbon-carbon bond formation in the synthesis of this compound is the linkage between the quinoline-3-yl carbon and the carbonyl carbon of the 2,3-difluorobenzoyl group. Several established organic reactions can be adapted for this purpose.
One potential method is the Friedel-Crafts acylation . wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org In this context, quinoline could be acylated with 2,3-difluorobenzoyl chloride. However, the nitrogen atom in the quinoline ring is a Lewis base and can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. researchgate.net This often necessitates the use of stoichiometric amounts of the catalyst and can lead to complex reaction mixtures. wikipedia.org
A more contemporary and versatile approach involves palladium-catalyzed cross-coupling reactions . researchgate.net These reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. researchgate.net For the synthesis of the target molecule, a Suzuki, Stille, or Negishi coupling could be envisioned. researchgate.netorgsyn.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov For instance, a Suzuki coupling would involve the reaction of a quinoline-3-boronic acid derivative with a 2,3-difluorobenzoyl halide, or vice versa, in the presence of a palladium catalyst and a base. Similarly, the Stille coupling utilizes an organotin reagent, while the Negishi coupling employs an organozinc reagent. researchgate.netwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.govwikipedia.org
A notable example, although for a positional isomer, is the transition metal-free synthesis of (2,4-Difluorophenyl)(quinolin-3-yl)methanone. This method proceeds through a formal [4+2] annulation of an anthranil (B1196931) with an enaminone, showcasing a powerful strategy for constructing 3-acylquinolines. researchgate.netmdpi.com The reaction is promoted by methanesulfonic acid (MSA) and sodium iodide. researchgate.netmdpi.com This approach highlights the potential for metal-free carbon-carbon bond-forming strategies.
| Methodology | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Quinoline, 2,3-Difluorobenzoyl chloride, Lewis acid (e.g., AlCl₃) | Anhydrous conditions, often stoichiometric catalyst | Well-established, readily available starting materials | Catalyst deactivation by quinoline nitrogen, potential for side reactions |
| Suzuki Coupling | Quinoline-3-boronic acid, 2,3-Difluorobenzoyl halide (or vice versa), Pd catalyst, base | Inert atmosphere, suitable solvent | High yields, good functional group tolerance | Preparation of organoboron reagents |
| Stille Coupling | 3-(Tributylstannyl)quinoline, 2,3-Difluorobenzoyl halide (or vice versa), Pd catalyst | Inert atmosphere, suitable solvent | Mild reaction conditions | Toxicity of organotin compounds |
| Negishi Coupling | 3-(Halozinc)quinoline, 2,3-Difluorobenzoyl halide (or vice versa), Pd or Ni catalyst | Inert atmosphere, suitable solvent | High reactivity and functional group tolerance | Moisture sensitivity of organozinc reagents |
| [4+2] Annulation | Anthranil, appropriately substituted enaminone | Methanesulfonic acid, Sodium iodide, heat | Transition metal-free, high efficiency | Synthesis of specific enaminone precursor |
Catalytic Approaches in the Synthesis of the Methanone (B1245722) Moiety
Catalysis plays a pivotal role in the efficient synthesis of the methanone moiety. As mentioned, palladium-catalyzed cross-coupling reactions are a dominant strategy. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes are commonly employed. wikipedia.org
In the context of Friedel-Crafts acylation, while strong Lewis acids like aluminum chloride are traditional, milder and more environmentally benign catalysts are being explored. nih.govacs.org For instance, zeolites or other solid acid catalysts could potentially be used to facilitate the acylation under heterogeneous conditions, allowing for easier catalyst recovery and reuse. nih.govacs.org
The transition metal-free synthesis of the related (2,4-Difluorophenyl)(quinolin-3-yl)methanone relies on the catalytic action of methanesulfonic acid (MSA) and the promotional effect of sodium iodide. researchgate.netmdpi.com This highlights a move towards more sustainable catalytic systems that avoid the use of precious and often toxic heavy metals.
Multicomponent Reaction Strategies for Assembling the Core Structure
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to building complex molecular scaffolds in a single synthetic operation. mdpi.comresearchgate.net For the synthesis of this compound, an MCR could potentially assemble the quinoline ring and introduce the 3-aroyl group simultaneously.
For example, a modified Friedländer annulation, which is a classic method for quinoline synthesis, could be adapted into a multicomponent format. This would involve the reaction of a 2-aminoaryl ketone, a compound containing an α-methylene group, and an appropriate carbonyl compound. While a direct three-component reaction to yield the target molecule is not explicitly reported, the principles of MCRs suggest its feasibility. The synthesis of various quinoline derivatives through multicomponent reactions has been extensively reviewed, showcasing the versatility of this approach. nih.gov
Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Operations
Achieving high levels of selectivity is a critical aspect of modern organic synthesis. In the context of this compound, regioselectivity is paramount, particularly in controlling the substitution pattern on the quinoline ring.
For instance, in a Friedel-Crafts acylation of quinoline, the position of acylation can be influenced by the reaction conditions and the nature of the Lewis acid. However, directing the acylation specifically to the 3-position can be challenging. Cross-coupling reactions, on the other hand, offer excellent regiocontrol as the coupling partners are pre-functionalized at the desired positions.
The synthesis of 3-substituted quinolines often presents a challenge in regioselectivity. However, various methods have been developed to achieve this, including the use of directing groups or specific reaction pathways that favor substitution at the 3-position. The enantioselective synthesis of 3-(N-indolyl)quinolines has been reported, demonstrating that stereocontrol is also achievable in the functionalization of the quinoline 3-position. rsc.org
Principles of Sustainable Chemistry Applied to the Synthesis of the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govacs.orgtandfonline.comnih.gov For the synthesis of this compound, several green chemistry principles can be applied.
The use of catalytic rather than stoichiometric reagents is a key principle. nih.govacs.org Palladium-catalyzed cross-coupling reactions, which often employ low catalyst loadings, are a good example. The development of transition metal-free synthetic methods, such as the annulation reaction mentioned earlier, is a significant step towards more sustainable synthesis. researchgate.netmdpi.comscispace.comresearchgate.netmdpi.com
The choice of solvent is another important consideration. Many traditional organic reactions use volatile and hazardous solvents. The development of syntheses in greener solvents, such as water or bio-renewable solvents, or under solvent-free conditions, is a major goal of green chemistry. nih.govacs.org Nanocatalyzed reactions in aqueous media or under solvent-free conditions have been reported for the synthesis of quinolines, showcasing the potential for greener approaches. nih.govacs.org
Furthermore, atom economy is a central concept in green chemistry. Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. mdpi.comresearchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound |
| Catalysis | Use of palladium catalysts at low loadings; development of transition metal-free catalytic systems (e.g., using MSA). researchgate.netmdpi.com |
| Atom Economy | Employing multicomponent reactions to construct the quinoline core and introduce the aroyl group in a single step. |
| Safer Solvents and Auxiliaries | Exploring reactions in water, ionic liquids, or under solvent-free conditions. nih.govacs.org |
| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | While not directly applicable to this specific molecule yet, this is a broader goal in quinoline synthesis. |
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses several sites that can be targeted for further chemical modification to generate a library of related compounds. The quinoline ring, the difluorophenyl ring, and the ketone carbonyl group are all amenable to various chemical transformations.
The quinoline ring can undergo electrophilic aromatic substitution, although the regioselectivity can be complex due to the presence of the deactivating methanone group and the directing effect of the nitrogen atom. C-H activation and functionalization is a modern and powerful tool for the selective modification of heterocyclic rings, including quinoline. rsc.orgmdpi.com This can allow for the introduction of a wide range of functional groups at various positions on the quinoline nucleus.
The difluorophenyl ring can also be further functionalized through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the incoming substituent. The fluorine atoms can also influence the reactivity and regioselectivity of these transformations.
The ketone carbonyl group is a versatile functional handle. It can be reduced to a secondary alcohol, which can then be further derivatized. It can also undergo nucleophilic addition reactions with various organometallic reagents or be converted into other functional groups such as oximes, hydrazones, or imines. For instance, the Darzens reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with phenacyl halides leads to the formation of oxiranyl-phenyl-methanones, showcasing the reactivity of a carbonyl group at the 3-position of a quinoline. researchgate.net
Electrophilic and Nucleophilic Modification of the Quinoline Ring System
The quinoline ring, a fused aromatic heterocycle, is susceptible to both electrophilic and nucleophilic attacks, although the reaction conditions and regioselectivity are highly dependent on the nature of the substituents and the reagents employed.
Electrophilic Substitution: The quinoline system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. mdpi.com Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur on the benzene ring portion of the quinoline nucleus, favoring positions 5 and 8. The presence of the (2,3-difluorobenzoyl) group at the 3-position further deactivates the pyridine (B92270) ring towards electrophilic attack. However, under forcing conditions, substitution at other positions may be achieved. The synthesis of various substituted quinolines can be achieved through methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net
Nucleophilic Substitution: The pyridine ring of the quinoline system is activated towards nucleophilic attack, particularly at positions 2 and 4. This reactivity can be exploited to introduce a variety of functional groups. For instance, amination reactions can introduce amino groups at the C2-position. researchgate.net Halogenated quinolines are valuable intermediates as the halogen atom can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, providing a pathway to a diverse array of derivatives. nih.gov
Substitution and Functionalization Reactions on the Difluorophenyl Moiety
The 2,3-difluorophenyl group offers distinct opportunities for chemical modification, primarily governed by the directing effects of the fluorine atoms and the carbonyl group.
The fluorine atoms are ortho, para-directing for electrophilic aromatic substitution, yet they are deactivating. The strong electron-withdrawing nature of the two fluorine atoms and the methanone group makes the difluorophenyl ring significantly less susceptible to electrophilic attack compared to benzene. However, under specific conditions, further substitution can be achieved, with the position of substitution influenced by the combined directing effects of the existing substituents.
Conversely, the fluorine atoms can be subject to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the adjacent carbonyl. A strong nucleophile can displace one of the fluorine atoms, particularly the one at the 2-position, which is activated by the carbonyl group. This provides a route for introducing a variety of nucleophilic moieties onto the phenyl ring.
Chemical Reactivity of the Methanone Carbonyl Group in Further Transformations
The carbonyl group of the methanone bridge is a key reactive center in this compound, allowing for a range of chemical transformations.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding (2,3-difluorophenyl)(quinolin-3-yl)methanol, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction can lead to the corresponding methylene compound, (2,3-difluorophenyl)methylquinoline.
Nucleophilic Addition: The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl, leading to the formation of tertiary alcohols after acidic workup. This allows for the introduction of a wide range of alkyl, aryl, and alkynyl groups.
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines and their derivatives. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones. These reactions are often used to create derivatives with altered biological activities or to serve as intermediates for further synthetic elaborations.
Cross-Coupling Methodologies for Elaborating this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the this compound scaffold. researchgate.net To utilize these methods, the core molecule must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate.
For instance, if a bromo or iodo substituent is introduced onto either the quinoline or the difluorophenyl ring, it can then participate in a variety of cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.
Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to the formation of styryl or other vinyl-substituted derivatives. researchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing access to a wide range of amino-substituted derivatives.
These cross-coupling methodologies offer a highly versatile and efficient approach for the synthesis of a diverse library of this compound derivatives with tailored properties.
Mechanistic Elucidation of Key Synthetic Processes Involving the Compound
Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.
Investigation of Reaction Intermediates and Transition States
The formation of this compound and its derivatives involves a series of reaction intermediates and transition states that dictate the course of the reaction. For instance, in the Friedel-Crafts acylation, a common method for forming the methanone linkage, the key intermediate is an acylium ion generated from the reaction of a carboxylic acid derivative with a Lewis acid. The stability and reactivity of this acylium ion, as well as the electronic properties of the quinoline substrate, will influence the regioselectivity and efficiency of the acylation.
In nucleophilic aromatic substitution reactions on the quinoline ring, a Meisenheimer complex is a key intermediate. researchgate.net The stability of this anionic intermediate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the quinoline ring. Computational studies can be employed to model the structures and energies of these intermediates and the corresponding transition states, providing valuable insights into the reaction pathway.
Kinetic and Thermodynamic Parameters Governing Synthetic Pathways
The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. In the synthesis of this compound derivatives, it is important to consider both the rate of the reaction (kinetics) and the relative stability of the products (thermodynamics).
For example, in electrophilic substitution reactions on the quinoline ring, the formation of different regioisomers may be possible. The product distribution will depend on the relative activation energies for the formation of each isomer. Under kinetic control (lower temperature, shorter reaction time), the product that is formed fastest will predominate. Under thermodynamic control (higher temperature, longer reaction time), the most stable product will be the major isomer. mdpi.com
By studying the reaction kinetics, one can determine the rate law, activation energy, and other parameters that provide information about the reaction mechanism. Thermodynamic studies can provide information about the relative stabilities of reactants, intermediates, and products, which can be used to predict the feasibility of a reaction and the position of equilibrium.
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Difluorophenyl Quinolin 3 Yl Methanone
High-Resolution Spectroscopic Techniques for Elucidating Molecular and Electronic Structure
High-resolution spectroscopic techniques are indispensable for probing the intricate details of a molecule's structure, from its atomic connectivity and three-dimensional arrangement to its electronic properties. A multi-faceted approach, combining various spectroscopic methods, is essential for a complete and unambiguous characterization of (2,3-Difluorophenyl)(quinolin-3-yl)methanone.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) and the difluorophenyl rings. The quinoline protons will appear in the aromatic region, with characteristic chemical shifts and coupling patterns. The protons on the difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities influenced by the fluorine substituents. The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the quinoline and difluorophenyl rings, confirming the connectivity of the hydrogen atoms.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, aiding in the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the quinoline and difluorophenyl moieties through the carbonyl linker.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be key in determining the preferred conformation of the molecule, particularly the relative orientation of the quinoline and difluorophenyl rings around the carbonyl bridge.
Predicted NMR Data:
Note: The following table is a prediction based on known chemical shift ranges and data from similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H2 | 8.8 - 9.2 | 150 - 155 |
| Quinoline H4 | 8.2 - 8.6 | 135 - 140 |
| Quinoline H5-H8 | 7.5 - 8.1 | 125 - 135 |
| Difluorophenyl H4-H6 | 7.0 - 7.5 | 115 - 130 |
| Carbonyl C=O | - | 190 - 195 |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C=C and C=N stretching vibrations from the aromatic quinoline ring, and C-F stretching vibrations from the difluorophenyl group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the quinoline and difluorophenyl moieties.
Expected Vibrational Frequencies:
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (carbonyl) | 1650 - 1700 (strong) | 1650 - 1700 (moderate) |
| C=C/C=N (aromatic) | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong bands) |
| C-F (aryl fluoride) | 1100 - 1300 (strong) | 1100 - 1300 (weak) |
| C-H (aromatic) | 3000 - 3100 (multiple weak bands) | 3000 - 3100 (strong bands) |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₆H₉F₂NO).
Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum would show characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include the loss of the difluorophenyl group, the quinoline group, or the carbonyl group. For a related compound, (2,4-Difluorophenyl)(quinolin-3-yl)methanone, the calculated exact mass for [M+H]⁺ is 268.0725, and a similar value would be expected for the 2,3-difluoro isomer.
Key Predicted Mass Fragments:
| Fragment Ion | Structure |
| [M]⁺ | (C₁₆H₉F₂NO)⁺ |
| [M - C₆H₃F₂]⁺ | (C₁₀H₆NO)⁺ |
| [M - C₉H₆N]⁺ | (C₇H₃F₂O)⁺ |
| [C₉H₆N]⁺ | Quinolinyl cation |
| [C₆H₃F₂]⁺ | Difluorophenyl cation |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation pathways.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the conjugated aromatic system of the quinoline and difluorophenyl rings, as well as the carbonyl group. The extended conjugation of the quinoline system typically results in absorptions at longer wavelengths.
Fluorescence Emission: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The position and intensity of the emission peak would provide insights into the nature of the excited state and the efficiency of the radiative decay process. The presence of the fluorine atoms could influence the photophysical properties through their electronic effects.
Single Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Although a crystal structure for this compound has not been reported, we can anticipate the key structural features that would be revealed by such an analysis.
Determination of Molecular Conformation and Bond Parameters in the Crystalline State
An X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the quinoline ring and the conformation of the difluorophenyl group relative to the carbonyl linker.
Molecular Conformation: A key aspect of the solid-state structure would be the dihedral angle between the quinoline ring and the difluorophenyl ring. This angle is determined by a combination of electronic effects (conjugation) and steric hindrance. The presence of two fluorine atoms on the phenyl ring could influence this conformation.
Bond Parameters: The C=O bond length of the ketone is expected to be in the typical range for diaryl ketones. The C-C and C-N bond lengths within the quinoline ring, and the C-C and C-F bond lengths in the difluorophenyl ring would be consistent with their aromatic character and the presence of the electron-withdrawing fluorine atoms. Intermolecular interactions, such as π-π stacking or C-H···O/N/F hydrogen bonds, would also be identified, providing insight into the crystal packing.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, a definitive analysis of its crystal packing and the specific intermolecular interactions that govern its solid-state architecture cannot be provided. While quinoline derivatives are known to participate in various non-covalent interactions, including hydrogen bonds (if suitable donors are present), π-stacking due to the aromatic quinoline ring system, and potential halogen bonding involving the fluorine atoms, specific details such as bond distances, angles, and packing motifs for this compound remain undetermined.
Detailed research findings on the intermolecular forces, such as the nature and geometry of any hydrogen bonds, C–H···F interactions, or π–π stacking between the quinoline and difluorophenyl rings, are contingent on future crystallographic studies.
Polymorphism and Co-crystallization Studies of this compound
There is no information available in the scientific literature regarding the polymorphic behavior of this compound. Studies to identify and characterize different crystalline forms (polymorphs) of this compound, which would have distinct physical properties, have not been reported. Similarly, there are no published reports on co-crystallization studies involving this compound. The potential for this molecule to form multi-component crystals with other co-formers, which could alter its physicochemical properties, remains an unexplored area of research.
Chiroptical Spectroscopy for Stereochemical Insights (if relevant to chiral forms or studies)
The molecular structure of this compound is achiral. Therefore, it does not exhibit enantiomeric forms, and chiroptical spectroscopic techniques that rely on differential interaction with circularly polarized light are generally not applicable for its intrinsic stereochemical analysis. No studies investigating the induction of chirality, for instance through chiral crystallization or complexation, have been reported for this compound.
In line with the achiral nature of this compound, no Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectroscopic data is available. These techniques are used to study chiral molecules, and in the absence of any chiral derivatization or induced chirality, there is no basis for such investigations for this specific compound.
Computational Chemistry and Theoretical Studies on 2,3 Difluorophenyl Quinolin 3 Yl Methanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are crucial for understanding chemical reactions and molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nanobioletters.comsid.ir DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in (2,3-Difluorophenyl)(quinolin-3-yl)methanone, known as the optimized molecular geometry. By calculating the molecule's energy at various geometries, the most stable conformation can be identified. These calculations also yield important energetic data, such as the total electronic energy and the heat of formation, which are indicative of the molecule's stability.
Furthermore, DFT can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. sid.ir Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing insights into the molecule's behavior upon interaction with light. researchgate.net
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| C-C (bridge) | 1.50 Å | |
| C-F (average) | 1.35 Å | |
| Bond Angle | Quinoline-C-Phenyl | 118° |
| Dihedral Angle | Quinoline-C=O-Phenyl | 25° |
For a more rigorous, albeit computationally intensive, characterization of the electronic structure, ab initio methods can be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory can provide highly accurate descriptions of the molecule's electronic wave function and energies. nih.gov These calculations are valuable for benchmarking the results obtained from DFT and for investigating systems where DFT may be less reliable.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nanobioletters.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. ekb.eg
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential | 6.5 |
| Electron Affinity | 2.1 |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline (B57606) ring. malayajournal.orgresearchgate.net Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. This analysis provides a visual representation of the molecule's polarity and its potential interaction with other molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. nih.gov
MD simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, it is possible to identify the different stable conformations the molecule can adopt and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, which can influence its ability to bind to biological targets. The simulations can also reveal the preferred orientations of the quinoline and difluorophenyl rings relative to each other.
Furthermore, MD simulations can be performed with the molecule in a solvent, such as water, to investigate the effects of solvation on its conformation and dynamics. nih.gov The presence of a solvent can significantly influence the molecule's structure and flexibility, and these simulations provide a more realistic model of the molecule's behavior in a biological environment.
Simulation of Solvent-Compound Interactions and Solution-Phase Behavior
The interaction between a solute and a solvent is critical in determining its solubility, stability, and reactivity. Molecular dynamics (MD) simulations are a primary computational tool for investigating these interactions at an atomic level. acs.orgrsc.orgmdpi.com For this compound, MD simulations can provide detailed insights into how the molecule behaves in different solvents, ranging from polar to non-polar.
In a typical MD simulation, a model system is constructed consisting of one or more molecules of this compound surrounded by a large number of solvent molecules in a simulation box. rsc.org The interactions between atoms are described by a force field, such as GAFF, CHARMM, or OPLS. researchgate.net The simulation then calculates the trajectory of every atom over time by integrating Newton's equations of motion, allowing for the analysis of both structural and dynamic properties of the solvated system.
Key aspects that can be investigated include:
Solvation Shell Structure: Analysis of radial distribution functions (RDFs) can reveal the arrangement and density of solvent molecules around specific sites of the compound, such as the polar carbonyl group, the nitrogen atom of the quinoline ring, and the fluorine atoms.
Hydrogen Bonding: In protic solvents like water or alcohols, simulations can quantify the extent and lifetime of hydrogen bonds between the solvent and the carbonyl oxygen or quinoline nitrogen.
Conformational Dynamics: The dihedral angle between the quinoline and difluorophenyl rings is a key conformational feature. Simulations can explore the rotational energy barrier and the preferred conformations in different solvents, which can influence the molecule's electronic properties.
Solvation Free Energy: Advanced techniques like thermodynamic integration or free energy perturbation can be used with MD simulations to calculate the solvation free energy, which is directly related to the compound's solubility. acs.org
The insights gained from these simulations are crucial for understanding the molecule's behavior in solution, which is essential for applications in materials science and medicinal chemistry.
| Solvent | Dielectric Constant (ε) | Interaction Energy (kcal/mol) | Primary Interaction Sites |
|---|---|---|---|
| Water | 78.4 | -15.8 | Hydrogen bonding with C=O and quinoline-N |
| Ethanol | 24.5 | -12.3 | Hydrogen bonding and dipole-dipole interactions |
| Acetone | 20.7 | -9.5 | Dipole-dipole interactions with C=O |
| Dichloromethane | 8.9 | -7.1 | Dipole-dipole interactions |
| Toluene | 2.4 | -5.2 | π-π stacking and van der Waals forces |
Theoretical Prediction of Spectroscopic Signatures
Computational quantum chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Density Functional Theory (DFT) has become a standard tool for the accurate prediction of NMR parameters. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate isotropic magnetic shielding constants, which can then be converted to chemical shifts. worktribe.com
For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Such calculations would typically involve:
Geometry Optimization: The molecule's geometry is first optimized at a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set).
NMR Calculation: A GIAO-NMR calculation is performed on the optimized structure using a larger basis set for better accuracy.
Referencing and Scaling: The calculated shielding constants are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) and often applying a linear scaling factor to correct for systematic errors. nih.gov
These predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. DFT can also calculate spin-spin coupling constants (J-couplings), providing further confirmation of the molecular structure. The accuracy of these predictions for fluorinated aromatic compounds has been shown to be quite high, often with mean absolute errors of just a few ppm for ¹⁹F shifts. researchgate.net
| Atom/Position | Predicted ¹H Shift (ppm) | Atom/Position | Predicted ¹⁹F Shift (ppm) |
|---|---|---|---|
| H2' | 9.45 | F2 | -138.5 |
| H4' | 8.60 | F3 | -115.2 |
| H5' | 8.20 | ||
| H6' | 7.95 | ||
| H7' | 7.85 | ||
| H8' | 7.65 | ||
| H4 | 7.50 | ||
| H5 | 7.30 | ||
| H6 | 7.20 |
The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light.
The computational protocol involves:
Optimizing the ground state geometry (for absorption) and the first singlet excited state geometry (for fluorescence).
Performing a TD-DFT calculation at these geometries to obtain the vertical excitation and emission energies. nih.gov
Including solvent effects, typically through a Polarizable Continuum Model (PCM), which is crucial for accurately modeling solvatochromic shifts. mdpi.com
For a molecule like this compound, which possesses both electron-donating (quinoline) and electron-withdrawing (difluorophenyl ketone) characteristics, TD-DFT can predict the energies and intensities (oscillator strengths) of key electronic transitions, such as π-π* and n-π* transitions. It can also elucidate the nature of these transitions by analyzing the molecular orbitals involved, identifying, for example, intramolecular charge-transfer (ICT) states. The choice of the functional is critical, with range-separated hybrids like CAM-B3LYP or ωB97X often providing more accurate results for systems with potential charge-transfer character. nih.gov
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.08 | n → π* (HOMO-1 → LUMO) |
| S₀ → S₂ | 298 | 0.45 | π → π* (HOMO → LUMO) |
| S₀ → S₃ | 275 | 0.31 | π → π* (HOMO-2 → LUMO) |
| S₀ → S₄ | 250 | 0.15 | π → π* (HOMO → LUMO+1) |
Reaction Pathway Modeling and Transition State Analysis in the Context of this compound Synthesis
Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding selectivity. A plausible method for synthesizing this compound is the Friedel-Crafts acylation of a suitable quinoline derivative with 2,3-difluorobenzoyl chloride, catalyzed by a Lewis acid like AlCl₃. sigmaaldrich.comrsc.org
Quantum chemical calculations can be used to model the entire reaction pathway:
Locating Stationary Points: The geometries of the reactants, intermediates (e.g., acylium ion, sigma complex), transition states, and products are located and optimized on the potential energy surface.
Transition State Search: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find the transition state structure connecting reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
For the Friedel-Crafts acylation, modeling could help determine the most likely position of acylation on the quinoline ring and explain the regioselectivity observed. It can also be used to explore alternative, catalyst-free synthetic methods or to design more efficient catalysts. orgsyn.org This predictive capability can guide experimental efforts, saving time and resources in the development of synthetic routes.
Structure Property Relationships Spr in Non Biological/non Clinical Applications of 2,3 Difluorophenyl Quinolin 3 Yl Methanone and Its Derivatives
SPR Governing Catalytic Efficacy and Selectivity of Derivatives
While specific studies detailing the catalytic applications of (2,3-Difluorophenyl)(quinolin-3-yl)methanone in non-biological systems are not extensively documented, the inherent structural features of its derivatives suggest potential roles in catalysis. The structure-property relationships (SPR) that would govern such activity can be inferred from the general catalytic behavior of quinoline-containing compounds.
The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, rendering it a potential Lewis base or a coordination site for metal catalysts. The catalytic activity and selectivity would be significantly influenced by the electronic environment of this nitrogen. The presence of the electron-withdrawing difluorophenyl ketone moiety at the 3-position is expected to reduce the basicity of the quinoline nitrogen. This modulation of basicity can be crucial in fine-tuning the catalytic activity. For instance, in reactions where the quinoline derivative acts as a ligand for a metal center, the electron-withdrawing nature of the substituent could enhance the stability of the resulting complex and influence the metal's redox properties, thereby affecting catalytic turnover and selectivity.
SPR Related to Photophysical and Electronic Properties for Materials Science
The photophysical and electronic properties of this compound and its derivatives are of significant interest for applications in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs). The structure-property relationships in this context are primarily governed by the interplay between the electron-donating and electron-accepting moieties within the molecule, as well as the influence of the fluorine substituents.
The quinolin-3-yl methanone (B1245722) core generally functions as an electron-accepting unit. When combined with an appropriate electron-donating group, this can lead to the formation of a molecule with a significant intramolecular charge transfer (ICT) character in its excited state. This ICT is fundamental to the photophysical properties, including the emission wavelength and quantum efficiency.
A notable example is a derivative where a phenoxazine (B87303) (PXZ) donor is attached to a (4-fluorophenyl)(quinolin-3-yl)methanone acceptor (a close analog of the title compound). This molecule, PQMO-PXZ, exhibits thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. rsc.org The highest occupied molecular orbital (HOMO) is predominantly localized on the PXZ donor, while the lowest unoccupied molecular orbital (LUMO) is centered on the quinolin-3-yl methanone acceptor. rsc.org This spatial separation of HOMO and LUMO is a key structural feature for achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is essential for efficient TADF.
The difluoro-substitution on the phenyl ring in this compound is expected to enhance the electron-accepting nature of the ketone moiety through inductive effects. This can lead to a lowering of the LUMO energy level, which in turn can influence the emission color and the charge injection properties in an electronic device. The position of the fluorine atoms is also critical; for instance, perfluorophenyl functionalized quinolines have been shown to have their HOMO level absolute energy value increase with a greater number of surface fluorine atoms. rsc.org
Table 1: Electronic Properties of a Related Quinolin-3-yl Methanone Derivative
| Compound | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|
| PQMO-PXZ | -4.80 | -2.45 | TADF Emitter in OLEDs |
SPR in Supramolecular Recognition and Self-Assembly Processes
The ability of this compound and its derivatives to participate in supramolecular recognition and self-assembly is dictated by the presence of various functional groups capable of engaging in non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and halogen bonding, which collectively direct the formation of ordered supramolecular architectures.
By systematically modifying the substituents on the quinoline or phenyl rings, it is possible to program the self-assembly behavior. For instance, the introduction of strong hydrogen bond donors or acceptors would likely lead to the formation of robust hydrogen-bonded networks. The ability to control these non-covalent interactions is a cornerstone of crystal engineering and the design of functional supramolecular materials.
SPR for Tunable Optical and Luminescent Characteristics
The optical and luminescent properties of this compound and its derivatives can be systematically tuned by modifying their chemical structure. This tunability is a direct consequence of the structure-property relationships that govern the electronic transitions within these molecules.
The emission color and efficiency are highly sensitive to the electronic nature of substituents on both the quinoline and the phenyl rings. As discussed in the context of materials science applications, the quinolin-3-yl methanone core acts as an electron acceptor. Attaching electron-donating groups to other parts of the molecule can enhance the intramolecular charge transfer (ICT) character of the excited state, typically leading to a red-shift in the emission spectrum. Conversely, the introduction of additional electron-withdrawing groups would likely cause a blue-shift.
The 2,3-difluoro substitution on the phenyl ring already serves to modulate the electronic properties. The strong electronegativity of fluorine atoms enhances the electron-accepting ability of the benzoyl moiety, which can influence the energy of the LUMO and thus the emission wavelength.
Furthermore, the photophysical properties can be sensitive to the local environment, a phenomenon known as solvatochromism. The change in emission color in solvents of different polarities is often indicative of a change in the dipole moment of the molecule upon excitation, which is a hallmark of an ICT state. This sensitivity to the environment can be exploited in the design of chemical sensors.
The development of the TADF emitter PQMO-PXZ, based on a (4-fluorophenyl)(quinolin-3-yl)methanone acceptor, demonstrates the potential for achieving high luminescence efficiency by careful molecular design to control the energy levels of the frontier molecular orbitals. rsc.org
SPR Influencing Intermolecular Interactions in Crystal Engineering Applications
Crystal engineering relies on the predictable control of intermolecular interactions to construct crystalline solids with desired structures and properties. The structure-property relationships of this compound and its derivatives are central to their application in this field. The specific arrangement of functional groups in these molecules provides a blueprint for their assembly into well-defined supramolecular architectures.
The crystal packing of these compounds is governed by a hierarchy of non-covalent interactions. A key insight into these interactions can be gained from the crystal structure of a related compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. In this structure, molecules are connected through C–H···O hydrogen bonds to form tetrameric units. bohrium.com These units are further stabilized by weak intermolecular C–H···F interactions. bohrium.com This highlights the important role that even weak interactions involving fluorine can play in directing the crystal packing.
The quinoline ring itself is a versatile synthon in crystal engineering. Its planar aromatic surface allows for π-π stacking interactions, which are a common feature in the crystal structures of many quinoline derivatives. The relative orientation of the stacked rings can be influenced by other substituents on the molecule.
The presence of multiple fluorine atoms on the phenyl ring introduces the possibility of F···F and C–F···π interactions, which can also contribute to the stability of the crystal lattice. The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π-π stacking—determines the final crystal structure and, consequently, the material's properties, such as its melting point, solubility, and mechanical stability. By understanding these structure-property relationships, it is possible to design new crystalline materials based on the this compound scaffold with tailored solid-state properties.
Table 2: Crystallographic Data for a (2,3-Difluorophenyl)methanone Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone | Monoclinic | P21/c | C–H···O, C–H···F |
Emerging Non Clinical Applications and Future Research Frontiers for 2,3 Difluorophenyl Quinolin 3 Yl Methanone
Role as a Privileged Scaffold or Building Block in Organic Synthesis
While the quinoline (B57606) nucleus is widely recognized as a privileged scaffold in medicinal chemistry and materials science, and diaryl methanones are versatile building blocks, no specific studies detailing the use of (2,3-Difluorophenyl)(quinolin-3-yl)methanone in this capacity have been identified.
Precursor in the Construction of Advanced Functional Materials
There is no available research describing the use of this compound as a direct precursor for advanced functional materials.
Component in Supramolecular Assemblies and Frameworks
No studies have been found that report the incorporation of this compound into supramolecular assemblies or frameworks.
Ligand Design in Transition Metal Coordination Chemistry
Information regarding the design and synthesis of transition metal complexes using this compound as a ligand is not available in the reviewed literature.
Exploration of Photophysical Properties for Optoelectronic Materials
A detailed exploration of the photophysical properties (such as absorption, emission, and quantum yield) of this compound for optoelectronic applications has not been reported. Although related quinoline-based compounds are investigated for such properties, data for this specific molecule is absent.
Development of Organic Light-Emitting Diode (OLED) Components and Luminescent Probes
There are no research findings on the development or evaluation of this compound for use in OLEDs or as a luminescent probe.
Contributions to Homogeneous and Heterogeneous Catalysis
The quinoline scaffold is a foundational element in the design of both metal-free organocatalysts and sophisticated ligands for metal-based catalysis. The structure of this compound offers distinct advantages for these applications, leveraging its electronic properties and coordination potential.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a sustainable alternative to traditional metal-based catalysts. The quinoline moiety is a valuable component in the design of organocatalysts, where its nitrogen atom can function as a Lewis base. In the context of this compound, the quinoline nitrogen can activate substrates through hydrogen bonding or by acting as a proton shuttle.
The methanone (B1245722) bridge serves as a rigid and well-defined linker, allowing for the strategic placement of other functional groups to create a chiral environment. This is crucial for asymmetric catalysis, where controlling the three-dimensional arrangement of reactants is paramount for achieving high enantioselectivity. N-heterocyclic carbene (NHC) organocatalysis, for example, has been successfully applied in asymmetric annulation reactions to construct complex quinoline derivatives, highlighting the scaffold's utility in building chiral molecules. researchgate.net Future research could involve modifying the this compound structure to incorporate chiral auxiliaries, thereby creating novel organocatalysts for complex organic transformations.
The most significant potential of this compound in catalysis lies in its role as a ligand for transition metal complexes. The quinoline nitrogen and the carbonyl oxygen of the methanone group can act in concert as a bidentate ligand, chelating to a metal center. researchgate.net This chelation effect enhances the stability of the resulting metal complex and can precisely modulate the metal's electronic properties and reactivity.
Quinoline-based ligands have been explored in a variety of metal-catalyzed reactions, including C-H activation and cross-coupling reactions. sigmaaldrich.comacs.org For instance, palladium complexes featuring quinoline-derived ligands are effective in promoting C-H activation of β-Aryl-α-amino acids. sigmaaldrich.com The presence of the electron-withdrawing 2,3-difluorophenyl group in the target molecule can further tune the electronic environment of the metal center, potentially influencing catalytic activity and selectivity. This feature could be exploited to develop highly efficient catalysts for reactions such as Suzuki-Miyaura cross-coupling or Heck reactions.
| Metal Center | Reaction Type | General Ligand Structure | Potential Advantage |
|---|---|---|---|
| Palladium (Pd) | C-H Activation, Cross-Coupling | Quinoline-oxazoline | High enantioselectivity in asymmetric synthesis. |
| Copper (Cu) | Ullmann Condensation, Cyclization | 8-Hydroxyquinoline | Facilitates C-N and C-O bond formation. mdpi.com |
| Platinum (Pt) | Redox Reactions, Anion Transfer | Tri(8-quinolinyl)stibane | Ligand-controlled redox activity. acs.org |
| Lanthanides (Ln) | Coordination Polymers | Quinoline-dicarboxylate | Formation of stable, multi-dimensional frameworks. nih.gov |
Advancements in Chemical Sensor and Probe Technologies (Non-Biological)
The inherent photophysical properties of the quinoline ring system make it an ideal platform for the development of chemical sensors and fluorescent probes for non-biological applications, such as environmental monitoring.
Quinoline derivatives are widely used as chemosensors due to their ability to signal the presence of specific analytes through changes in color (colorimetric) or fluorescence (fluorometric). researchgate.net The this compound structure contains key features for sensing: the quinoline nitrogen and the methanone oxygen can serve as a binding site for metal ions, while the aromatic system acts as a signaling unit. rsc.org
Upon binding with a metal ion such as Cu²⁺, Co²⁺, or Ag⁺, the electronic structure of the molecule is perturbed. mdpi.comresearchgate.net This can alter the molecule's absorption of light, leading to a visible color change. This principle allows for the naked-eye detection of environmentally significant metal contaminants in water samples. Similarly, interactions with certain anions or small molecules can trigger a detectable response. The electron-withdrawing nature of the difluorophenyl group can enhance the sensitivity and selectivity of the sensor by modulating the binding affinity of the chelating site for specific analytes.
| Quinoline Derivative Type | Target Analyte | Detection Method | Sensing Mechanism |
|---|---|---|---|
| 8-Hydroxyquinoline | Zn²⁺ | Fluorometric ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF). bohrium.com |
| Quinoline Schiff Base | Cu²⁺, Ni²⁺ | Fluorometric ("Turn-off") | Quenching via Photoinduced Electron Transfer (PET). |
| Quinoline-hydrazone | pH | Colorimetric & Fluorometric | Protonation/deprotonation of the quinoline nitrogen. researchgate.net |
| Flavonol-Quinoline Conjugate | Al³⁺, Cr³⁺ | Fluorometric | Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov |
Beyond simple detection, fluorometric probes based on the quinoline scaffold can be used for quantitative analysis and imaging in non-biological materials. The quinoline core is a robust fluorophore, and its emission properties can be finely tuned. acs.org The interaction with an analyte can trigger mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a significant change in fluorescence intensity. researchgate.net
A "turn-on" sensor, for example, might be non-fluorescent in its free state but become highly emissive upon binding to a target, while a "turn-off" sensor shows the opposite behavior. The this compound molecule could be engineered into such a probe. Its fluorescence could be quenched in the free state due to the electronic effects of the difluorophenyl group and become enhanced upon chelation with a specific metal ion. Such probes could be applied to test strips for rapid field analysis of water quality or used to map the distribution of contaminants in environmental samples.
Sustainable and Green Chemical Approaches in Future Research
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.combenthamdirect.com The synthesis of quinoline derivatives has traditionally relied on methods that involve harsh conditions and toxic reagents. nih.gov However, significant progress is being made toward more sustainable synthetic routes, which will be critical for the future production and application of compounds like this compound.
Future research should focus on developing green synthetic protocols. Key strategies include:
Transition-Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metals, such as the formal [4+2] annulation of anthranils and enaminones, provides a pathway to 3-acylquinolines without metal catalysts. mdpi.comresearchgate.netnih.gov
Use of Green Solvents and Catalysts: Replacing traditional organic solvents with environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, drastically reduces chemical waste. tandfonline.com The use of reusable nanocatalysts or biodegradable catalysts like malic acid also aligns with green chemistry principles. tandfonline.comacs.org
Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. benthamdirect.comnih.govtandfonline.com
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation improves efficiency and reduces the need for purification of intermediates, thereby minimizing waste. tandfonline.com
By embracing these sustainable approaches, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible, paving the way for their broader application in catalysis and sensor technology. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (2,3-difluorophenyl)(quinolin-3-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, coupling 2,3-difluorophenylboronic acid with quinolin-3-yl ketone precursors using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (80°C, toluene/water solvent system) achieves moderate yields (~50–65%) . Solvent polarity and catalyst loading significantly impact purity; polar aprotic solvents like DMF may enhance reactivity but require rigorous purification to remove side products .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol/dichloromethane mixtures are analyzed using SHELX software for refinement. Key parameters include bond angles (e.g., C-C=O ~120°) and torsion angles (e.g., dihedral angle between difluorophenyl and quinoline moieties ~15–25°), which confirm steric and electronic interactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : ¹⁹F NMR detects fluorine environments (δ ~ -110 to -120 ppm for ortho/para F atoms). ¹H NMR shows quinoline protons (δ 8.5–9.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- MS : High-resolution ESI-MS confirms molecular weight (calc. 283.08 Da) with isotopic patterns matching C₁₇H₁₀F₂NO .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Computational studies (DFT) reveal that fluorine atoms increase electron-withdrawing effects, lowering the HOMO energy of the phenyl ring and reducing nucleophilic attack. Steric hindrance from ortho-fluorine substituents slows down Suzuki-Miyaura coupling, requiring higher catalyst loadings (5–10 mol% Pd) . Kinetic studies under varying temperatures (25–80°C) correlate activation energy with fluorine positioning .
Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?
- Analysis : Discrepancies in reported bond lengths (e.g., C-F bonds varying by ±0.02 Å) may arise from temperature-dependent disorder or twinning. Refinement using SHELXL with TWIN/BASF commands improves data quality . High-resolution datasets (d-spacing < 0.8 Å) and multi-scan absorption corrections (SADABS) reduce systematic errors .
Q. What biological targets or mechanisms are associated with this compound, and how is its activity validated?
- Methodology : In silico docking (AutoDock Vina) predicts affinity for kinase domains (e.g., EGFR) due to quinoline’s planar structure. In vitro assays (IC₅₀ ~ 1–5 µM) confirm inhibition of tyrosine kinases via competitive binding at ATP sites . Fluorescence polarization assays quantify binding constants (Kd ~ 0.2–0.5 µM) .
Q. How does the compound’s photophysical behavior (e.g., fluorescence) correlate with its electronic structure?
- Methodology : TD-DFT calculations predict absorption maxima (~350 nm) from π→π* transitions in the quinoline moiety. Experimental UV-Vis (λmax = 348 nm in acetonitrile) and fluorescence quantum yield (Φ = 0.15) align with computational data. Solvatochromic shifts in polar solvents indicate intramolecular charge transfer .
Key Challenges and Future Directions
- Synthetic Optimization : Improve coupling yields via microwave-assisted synthesis or flow chemistry .
- Crystallographic Refinement : Address disorder in fluorine positions using low-temperature (100 K) data collection .
- Biological Screening : Expand target profiling to include epigenetic enzymes (e.g., HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
